molecular formula C16H11F4N5O2 B2649342 N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396624-55-7

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2649342
CAS No.: 1396624-55-7
M. Wt: 381.291
InChI Key: XBZOMOXHDQILNV-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 4-fluoro-3-(trifluoromethyl)benzonitrile can react with sodium azide under acidic conditions to form the tetrazole ring.

    Coupling Reaction: The tetrazole intermediate is then coupled with 4-methoxyphenyl isocyanate in the presence of a base such as triethylamine to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially leading to the formation of amines or other reduced species.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines or reduced tetrazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. Its fluorinated aromatic rings and tetrazole moiety make it a candidate for probing biological systems.

Medicine

Medicinally, this compound is of interest for its potential pharmacological properties. Tetrazole derivatives are known for their bioactivity, including antimicrobial, antifungal, and anti-inflammatory effects. Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism by which N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide exerts its effects depends on its interaction with molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. This binding can inhibit or activate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
  • N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
  • N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(4-hydroxyphenyl)-2H-tetrazole-5-carboxamide

Uniqueness

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of both fluorinated aromatic rings and a tetrazole moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N5O2/c1-27-11-5-3-10(4-6-11)25-23-14(22-24-25)15(26)21-9-2-7-13(17)12(8-9)16(18,19)20/h2-8H,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZOMOXHDQILNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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